
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2FN and its molecular weight is 224.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Nucleophilic Attacks and Catalysis : The substitution reactions involving chloro- and fluoro-ethylenes demonstrate the catalytic mechanisms in the presence of various solvents, highlighting the role of chloro- and fluoro-substituted compounds in such reactions (Rappoport & Ta-Shma, 1971).
- Antibacterial Agent Synthesis : Synthesis of antibacterial agents incorporating fluoro and chloro substituents demonstrates the importance of such compounds in medicinal chemistry (Egawa et al., 1984).
- Synthetic Route Optimization : Exploring efficient synthetic routes for fluoro-substituted compounds, as shown in the synthesis of morpholinol hydrochloride, contributes to advancements in organic synthesis methods (Tan Bin, 2010).
- Potential Cytotoxic Agents : The synthesis of hydrochloride compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides can be crucial in developing new cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Pharmaceutical and Biological Research
- Anti-Inflammatory Activity : Research on fluorine-substituted compounds in the form of quinazolin-amine derivatives shows potential in developing anti-inflammatory drugs (Sun et al., 2019).
- Drug Delivery Systems : The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery systems underscores the significance of chloro and fluoro compounds in designing responsive pharmaceutical carriers (Karimi et al., 2018).
Photophysical Studies and Material Science
- Luminescent Properties : The study of luminescent gold(I) carbenes derived from fluoro-substituted isocyanides indicates the potential of such compounds in material science and photophysics (Bartolomé et al., 2008).
- Photocuring Activity : Understanding the photochemical properties of fluoro-substituted thioxanthones, as seen in the study of photocuring activity, has implications for photopolymerization processes in industrial applications (Allen et al., 1994).
Analytical and Detection Techniques
- Single-Molecule Fluorophores : The development of single-molecule fluorophores involving fluoro-substituted compounds for cell membrane imaging enhances analytical techniques in cellular biology (Nishimura et al., 2006).
Environmental and Safety Studies
- Metal Ion Detection : The creation of test paper sensors for metal ion detection, incorporating fluoro-substituted compounds, demonstrates the utility of these compounds in environmental monitoring and safety applications (Das et al., 2012).
Eigenschaften
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQLPSNXGYWEY-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
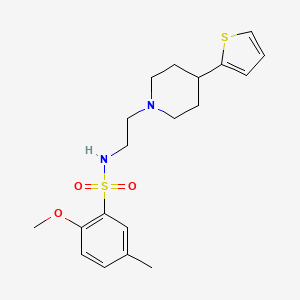


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
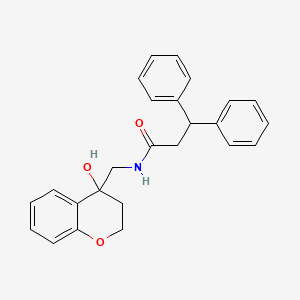
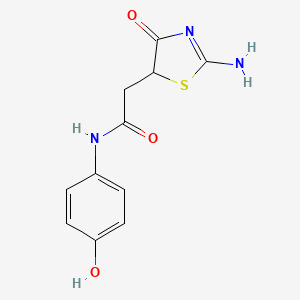
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
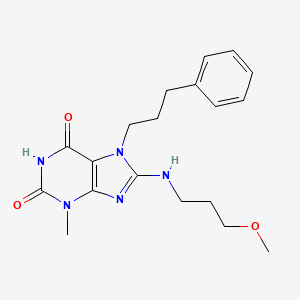
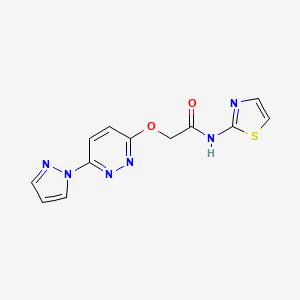
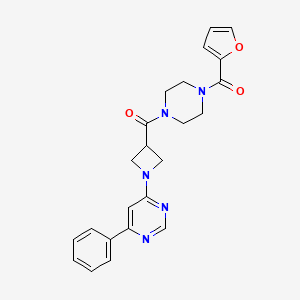

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
